(S)-(-)-Mosapramine: A Deep Dive into its Mechanism of Action in Schizophrenia Models
(S)-(-)-Mosapramine: A Deep Dive into its Mechanism of Action in Schizophrenia Models
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth exploration of the preclinical mechanism of action of (S)-(-)-Mosapramine, an atypical antipsychotic, within the context of established schizophrenia models. We will dissect its molecular interactions, neurochemical effects, and behavioral outcomes to provide a comprehensive understanding for researchers and drug development professionals.
Introduction: The Challenge of Schizophrenia and the Rationale for Atypical Antipsychotics
Schizophrenia is a severe and chronic mental disorder characterized by a constellation of symptoms, broadly categorized as positive (e.g., hallucinations, delusions), negative (e.g., apathy, social withdrawal), and cognitive (e.g., deficits in memory and executive function).[1] For decades, the primary therapeutic strategy has revolved around the dopamine hypothesis, which posits that hyperactivity of dopaminergic pathways, particularly involving the D2 receptor, underlies the positive symptoms of the disease.[2]
First-generation, or "typical," antipsychotics primarily act as potent antagonists of the dopamine D2 receptor. While effective in mitigating positive symptoms, their utility is often limited by a high incidence of extrapyramidal side effects (EPS) and a general lack of efficacy against negative and cognitive symptoms.[3]
This led to the development of second-generation, or "atypical," antipsychotics. A hallmark of these agents is a broader receptor binding profile, most notably the combined antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] This dual action is thought to contribute to their improved side effect profile and, in some cases, enhanced efficacy against negative and cognitive symptoms.[6] (S)-(-)-Mosapramine is an iminodibenzyl derivative classified as an atypical antipsychotic.[7] Understanding its detailed mechanism of action in relevant preclinical models is crucial for delineating its therapeutic potential.
Molecular Pharmacology of (S)-(-)-Mosapramine: A High-Affinity Receptor Profile
The cornerstone of (S)-(-)-Mosapramine's action lies in its high affinity for several key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Its binding profile distinguishes it from both typical and some other atypical antipsychotics.
Receptor Binding Affinities
The following table summarizes the receptor binding affinities (Ki values) of Mosapramine for various human dopamine and serotonin receptor subtypes. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Mosapramine Ki (nM) | Reference Antipsychotic | Ki (nM) | Reference |
| Dopamine D2 | High Affinity | Haloperidol | 2 | [8] |
| Dopamine D3 | Very High Affinity | Raclopride | - | [7] |
| Dopamine D4 | Very High Affinity | Clozapine | 24 | [9] |
| Serotonin 5-HT2A | High Affinity | Risperidone | - | [9] |
Note: Specific Ki values for mosapramine are not consistently reported in publicly available literature; relative affinities are described based on preclinical studies. Mosapramine showed the highest affinities for D2, D3, and D4 receptor subtypes among the antipsychotics tested in one study.[7]
Notably, mosapramine exhibits a particularly high affinity for the D3 and D4 dopamine receptor subtypes.[7] The affinity for D4 receptors is reported to be eight times higher than that of clozapine, and its affinity for D3 receptors is 40 times higher than that of raclopride.[7] This potent interaction with D3 and D4 receptors may contribute significantly to its atypical clinical profile.[7]
Downstream Signaling Cascades: The Interplay of D2 and 5-HT2A Antagonism
The therapeutic effects of (S)-(-)-Mosapramine are a consequence of the modulation of intracellular signaling pathways following receptor binding. The antagonism of D2 and 5-HT2A receptors initiates a cascade of events that ultimately influence neuronal excitability, gene expression, and neurotransmitter release.
Dopamine D2 Receptor Signaling:
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[10] Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[2] Antagonism of D2 receptors by (S)-(-)-Mosapramine blocks these effects, leading to an increase in neuronal excitability in certain pathways.
Serotonin 5-HT2A Receptor Signaling:
The 5-HT2A receptor is a GPCR coupled to the Gq/11 family of G proteins.[11] Its activation stimulates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC).[12] Many atypical antipsychotics, and likely (S)-(-)-Mosapramine, act as inverse agonists at the 5-HT2A receptor, meaning they reduce the receptor's basal, ligand-independent activity.[12][13]
The combined D2 and 5-HT2A antagonism by atypical antipsychotics is believed to have a synergistic effect, particularly in the prefrontal cortex. 5-HT2A receptor antagonism can indirectly increase dopamine release in the prefrontal cortex, which may help to alleviate the negative and cognitive symptoms associated with hypofrontality in schizophrenia.[14]
Elucidating the Mechanism of Action in Preclinical Schizophrenia Models
To investigate the therapeutic potential of (S)-(-)-Mosapramine, researchers utilize a variety of animal models that aim to replicate specific aspects of schizophrenia. These models are essential for assessing the compound's effects on behaviors analogous to the positive, negative, and cognitive symptoms of the disorder.
Modeling Schizophrenia in Rodents
Several types of animal models are employed in schizophrenia research:
-
Pharmacological Models: These models use drugs to induce schizophrenia-like symptoms. For example, NMDA receptor antagonists like phencyclidine (PCP) or ketamine can produce a state that mimics both positive and negative symptoms, as well as cognitive deficits.[15][16] Dopamine agonists like amphetamine are used to model the positive symptoms.
-
Lesion Models: These involve creating specific brain lesions in early development to mimic the neurodevelopmental aspects of schizophrenia. The neonatal ventral hippocampal lesion (NVHL) model is a well-established example.
-
Genetic Models: These utilize genetically modified animals with mutations in genes that have been associated with an increased risk for schizophrenia.
Behavioral Assays for Assessing Antipsychotic Efficacy
3.2.1. Prepulse Inhibition (PPI) of the Startle Reflex: A Measure of Sensorimotor Gating
Prepulse inhibition is a neurological phenomenon where a weak sensory stimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus (pulse).[17] Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect an inability to filter out irrelevant sensory information, a core feature of the disorder.[18] The PPI test is therefore a valuable tool for assessing the potential of a compound to ameliorate the positive symptoms of schizophrenia.[19][20]
Experimental Protocol: Prepulse Inhibition
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the rodent.
-
Acclimation: The animal is placed in the startle chamber for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).
-
Habituation: A series of startle pulses (e.g., 120 dB) are presented to habituate the animal's startle response.
-
Test Session: The test session consists of a pseudorandomized sequence of different trial types:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented.
-
Prepulse-plus-pulse trials: A weak acoustic stimulus (e.g., 73, 77, or 81 dB for 20 ms) precedes the startle pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: %PPI = [1 - (Startle amplitude on prepulse-plus-pulse trial / Startle amplitude on pulse-alone trial)] x 100
-
Drug Administration: (S)-(-)-Mosapramine or a vehicle control is administered prior to the test session at varying doses to determine its effect on reversing PPI deficits induced by a psychomimetic drug (e.g., PCP or apomorphine).
3.2.2. Novel Object Recognition (NOR) Test: Assessing Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia and a major determinant of long-term functional outcomes.[15] The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[6] It is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.[6] Deficits in NOR are observed in animal models of schizophrenia and can be ameliorated by some atypical antipsychotics.[15][21]
Experimental Protocol: Novel Object Recognition
-
Apparatus: An open-field arena.
-
Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce anxiety and habituate to the environment.
-
Training/Sample Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes).
-
Inter-trial Interval (ITI): The animal is returned to its home cage for a defined period (e.g., 1 hour to 24 hours) to assess short-term or long-term memory.
-
Test/Choice Phase (T2): One of the familiar objects is replaced with a novel object, and the animal is returned to the arena to explore for a set time (e.g., 5 minutes).
-
Data Analysis: The time spent exploring each object (novel and familiar) is recorded. A discrimination index (DI) is calculated to quantify recognition memory: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects) A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.
-
Drug Administration: (S)-(-)-Mosapramine or a vehicle control is administered before the training phase or the test phase to evaluate its effects on cognitive performance in a schizophrenia model (e.g., after sub-chronic PCP treatment).[16]
Neurochemical Analysis: In Vivo Microdialysis
In vivo microdialysis is a powerful technique used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[22][23] This technique allows researchers to directly assess how (S)-(-)-Mosapramine modulates neurochemical systems, such as dopamine and serotonin release, in areas like the prefrontal cortex, nucleus accumbens, and striatum.[24]
Experimental Protocol: In Vivo Microdialysis
-
Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region of an anesthetized rodent. The animal is then allowed to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) to establish a stable baseline of neurotransmitter levels.
-
Drug Administration: (S)-(-)-Mosapramine or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously).
-
Post-Drug Collection: Dialysate collection continues to monitor the drug-induced changes in neurotransmitter concentrations over time.
-
Sample Analysis: The collected dialysate samples are analyzed using highly sensitive techniques such as high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify the levels of dopamine, serotonin, and their metabolites.
-
Histological Verification: After the experiment, the animal is euthanized, and the brain is sectioned to verify the correct placement of the microdialysis probe.
Studies with other atypical antipsychotics have shown that they can increase dopamine release in the prefrontal cortex, an effect not typically seen with first-generation antipsychotics.[4] This is thought to be mediated by 5-HT2A receptor antagonism. In vivo microdialysis studies with (S)-(-)-Mosapramine would be crucial to confirm a similar neurochemical profile.
Synthesizing the Evidence: The Atypical Profile of (S)-(-)-Mosapramine
The preclinical data suggests that (S)-(-)-Mosapramine possesses a multifaceted mechanism of action consistent with an atypical antipsychotic.
-
High-affinity D2 and 5-HT2A receptor antagonism: This is the classic hallmark of atypicality, which is expected to provide efficacy against positive symptoms with a reduced risk of EPS compared to typical antipsychotics.
-
Potent D3 and D4 receptor blockade: The exceptionally high affinity for D3 and D4 receptors may confer additional therapeutic benefits, potentially in the domains of negative symptoms and cognition.
-
Modulation of prefrontal cortex activity: Evidence suggests that mosapramine increases the expression of the immediate early gene c-Fos in the medial prefrontal cortex, an effect shared with clozapine and linked to efficacy against negative symptoms.
However, it is important to note that a meta-analysis of clinical trials found that while mosapramine may be beneficial for positive symptoms, it did not show superiority over other antipsychotics for negative symptoms and was associated with a greater risk of extrapyramidal symptoms and hyperprolactinemia. This highlights the complexity of translating preclinical findings to clinical outcomes.
Conclusion and Future Directions
(S)-(-)-Mosapramine is an atypical antipsychotic with a unique and potent receptor binding profile, particularly its high affinity for dopamine D3 and D4 receptors in addition to its D2 and 5-HT2A antagonism. Preclinical studies using established schizophrenia models provide a strong rationale for its antipsychotic potential.
Future research should focus on further elucidating the downstream consequences of its potent D3 and D4 receptor blockade. More extensive in vivo microdialysis studies are needed to map its precise effects on neurotransmitter release in various brain regions. Additionally, exploring its efficacy in a wider range of cognitive and negative symptom models will be crucial for a more complete understanding of its therapeutic potential. By continuing to unravel the intricate mechanism of action of compounds like (S)-(-)-Mosapramine, we can pave the way for the development of more targeted and effective treatments for the multifaceted challenges of schizophrenia.
References
-
Gaitonde, S., Shahraki, A., Pastor, A., Talagayev, V., Robledo, P., Kolb, P., Selent, J., & Bouvier, M. (2024). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. Molecular Psychiatry. [Link]
-
Gaitonde, S., Shahraki, A., Pastor, A., Talagayev, V., Robledo, P., Kolb, P., Selent, J., & Bouvier, M. (2023). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. Research Square. [Link]
-
Urs, N. M., Bido, S., & Peterson, S. M. (2017). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Psychiatry. [Link]
-
Wikipedia. (n.d.). 5-HT2A receptor. In Wikipedia. [Link]
-
Chokhawala, K., & Stevens, L. (2022). Antipsychotic Induced Dopamine Receptor Supersensitivity and It's Clinical Implications. Cureus. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). Dopamine receptor signaling and current and future antipsychotic drugs. Current Opinion in Pharmacology. [Link]
-
Schetz, J. A. (2015). Dissecting Dopamine D2 Receptor Signaling. Academic Commons - Columbia University. [Link]
-
Mas-Blesa, S., & Ben-Shachar, D. (2008). Possible involvement of post-dopamine D2 receptor signalling components in the pathophysiology of schizophrenia. International Journal of Neuropsychopharmacology. [Link]
-
Canal, C. E., & Morgan, D. (2012). Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. Current Pharmaceutical Design. [Link]
-
Gaitonde, S., Shahraki, A., Pastor, A., Talagayev, V., Robledo, P., Kolb, P., Selent, J., & Bouvier, M. (2024). Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT 2A receptor. Molecular Psychiatry. [Link]
-
Taconic Biosciences. (n.d.). Neurological Disorders: Prepulse Inhibition. Taconic Biosciences. [Link]
-
Navarro-Francés, C., & Martinez-Garcia, F. (2018). Assessing Prepulse Inhibition of Startle in Mice. Bio-protocol. [Link]
-
Meltzer, H. Y., Horiguchi, M., & Massey, B. W. (2014). The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia. Drug Development Research. [Link]
-
Meltzer, H. Y. (2021). Contrasting Typical and Atypical Antipsychotic Drugs. Focus (American Psychiatric Publishing). [Link]
-
Snigdha, S., Neill, J. C., & McLean, S. L. (2012). Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia. Frontiers in Behavioral Neuroscience. [Link]
-
de Jong, I. E. M., Luykx, J. J., van den Heuvel, M. P., & Zalesky, A. (2021). Effect of 5-HT2A receptor antagonism on levels of D2/3 receptor occupancy and adverse behavioral side-effects induced by haloperidol: a SPECT imaging study in the rat. Translational Psychiatry. [Link]
-
de Souza, R. S., & de-Mello, N. (2023). Assessment of prepulse inhibition (PPI) of the acoustic startle reflex in rodents. protocols.io. [Link]
-
Meltzer, H. Y., Horiguchi, M., & Massey, B. W. (2014). The Novel Object Recogniton Test in Rodents in Relation to Cognitive Impairment in Schizophrenia. ResearchGate. [Link]
-
Tsunoda, M. (2000-2003). Prepulse inhibition and prevertion of disease in a putative animal model of schizophrenia. KAKENHI-PROJECT-12670931. [Link]
-
Melior Discovery. (n.d.). Startle Prepulse Inhibition (PPI) Model. Melior Discovery. [Link]
-
Chefer, V. I., Thompson, A. C., & Shippenberg, T. S. (2010). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Millan, M. J. (2010). Pharmacology of “atypicality” of antipsychotic drugs: status and perspectives. Archives of Psychiatry and Psychotherapy. [Link]
-
Sykes, D. A., Moore, H., Stott, L., Holliday, N., Javitch, J. A., Lane, J. R., & Charlton, S. J. (2021). Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy. bioRxiv. [Link]
-
b-neuro. (n.d.). Novel Object Recognition Test. b-neuro. [Link]
-
Malcikova, J., & Malenka, R. C. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. Life. [Link]
-
Bourdelais, A. J., & Deutch, A. Y. (1994). Effects of Haloperidol and Clozapine on Extracellular GABA Levels in the Prefrontal Cortex of the Rat: An in vivo Microdialysis Study. Cerebral Cortex. [Link]
-
Grayson, B., Neill, J. C., & Harte, M. K. (2009). Isolation rearing impairs novel object recognition and attentional set shifting performance in female rats. Behavioural Brain Research. [Link]
-
Hidaka, K., & Asai, Y. (1996). [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors]. Nihon yakurigaku zasshi. Folia pharmacologica Japonica. [Link]
-
Ates, M. (2024). In vivo Brain Microdialysis. Acıbadem University. [Link]
-
Wikipedia. (n.d.). Antipsychotic. In Wikipedia. [Link]
-
Strange, P. G., & Neve, K. A. (2001). Dopamine Receptors. British Journal of Pharmacology. [Link]
-
Zhang, J. P., Lencz, T., & Malhotra, A. K. (2010). Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future. Expert Opinion on Investigational Drugs. [Link]
-
Hidaka, K., & Asai, Y. (1996). The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors. ResearchGate. [Link]
-
Fridolin, S., & Appa, A. (2021). Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier. Communications Biology. [Link]
-
Kishi, T., Iwata, N. (2014). Iminodibenzyl class antipsychotics for schizophrenia: a systematic review and meta-analysis of carpipramine, clocapramine, and mosapramine. Neuropsychiatric Disease and Treatment. [Link]
-
Meltzer, H. Y., Horiguchi, M., & Massey, B. W. (2015). Combined Serotonin (5-HT)1A Agonism, 5-HT(2A) and Dopamine D₂ Receptor Antagonism Reproduces Atypical Antipsychotic Drug Effects on Phencyclidine-Impaired Novel Object Recognition in Rats. Behavioural Brain Research. [Link]
-
Barnes, T. R. E., Drake, R., Dunn, G., et al. (2015). Introduction - Antidepressant Controlled Trial For Negative Symptoms In Schizophrenia (ACTIONS): a double-blind, placebo-controlled, randomised clinical trial. NIHR Journals Library. [Link]
-
Horacek, J., Bubenikova-Valesova, V., Kopecek, M., Palenicek, T., Dockery, C., Mohr, P., & Hoschl, C. (2022). Has the utilization of serotonin receptor antagonism made an impact on schizophrenia treatment? Taylor & Francis Online. [Link]
Sources
- 1. Neuropharmacokinetic visualization of regional and subregional unbound antipsychotic drug transport across the blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archivespp.pl [archivespp.pl]
- 4. academic.oup.com [academic.oup.com]
- 5. b-neuro.com [b-neuro.com]
- 6. [The affinities of mosapramine for the dopamine receptor subtypes in human cell lines expressing D2, D3 and D4 receptors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine Targeting Drugs for the Treatment of Schizophrenia: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DSpace [bradscholars.brad.ac.uk]
- 9. academic.oup.com [academic.oup.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. The novel object recognition test in rodents in relation to cognitive impairment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Translational Aspects of the Novel Object Recognition Task in Rats Abstinent Following Sub-Chronic Treatment with Phencyclidine (PCP): Effects of Modafinil and Relevance to Cognitive Deficits in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. psychiatryonline.org [psychiatryonline.org]
- 17. Assessing Prepulse Inhibition of Startle in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 19. protocols.io [protocols.io]
- 20. researchgate.net [researchgate.net]
- 21. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS and receptor occupancy | bioRxiv [biorxiv.org]
